1-Boc-4-(3-methoxybenzylidene)piperidine
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Overview
Description
1-Boc-4-(3-methoxybenzylidene)piperidine is a chemical compound with the molecular formula C18H25NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxybenzylidene substituent.
Preparation Methods
The synthesis of 1-Boc-4-(3-methoxybenzylidene)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of primary amines with diols or the intramolecular amination of organoboronates.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring.
Addition of the Methoxybenzylidene Group: The final step involves the condensation of the Boc-protected piperidine with 3-methoxybenzaldehyde under basic conditions to form the desired product.
Chemical Reactions Analysis
1-Boc-4-(3-methoxybenzylidene)piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(3-methoxybenzylidene)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-methoxybenzylidene)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
1-Boc-4-(3-methoxybenzylidene)piperidine can be compared with other similar compounds, such as:
1-Boc-4-piperidone: This compound is a precursor in the synthesis of various piperidine derivatives and is used in the preparation of selective ligands.
3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one: This compound has shown potential anti-dengue activity and is used in the development of antiviral agents.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(3-methoxyphenyl)methylidene]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(20)19-10-8-14(9-11-19)12-15-6-5-7-16(13-15)21-4/h5-7,12-13H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAVTFSNTXKIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)OC)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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